molecular formula C24H23N3O5 B12442739 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12442739
M. Wt: 433.5 g/mol
InChI Key: NISMTPPAKWYGCT-UHFFFAOYSA-N
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Description

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound. This compound is part of the pyranopyridine family, known for its diverse biological activities and potential pharmacological properties . The presence of multiple functional groups, including amino, cyano, and furan rings, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions often include aldehydes, malononitrile, and β-ketoesters as starting materials . The reaction conditions can vary, but common catalysts include organocatalysts and metal-based catalysts. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions .

Industrial Production Methods

the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyranopyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its complex structure, which allows for multiple functionalizations and interactions with various biological targets. This makes it a promising candidate for drug development and other scientific applications .

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H23N3O5/c1-14-11-20-22(21(18-5-4-10-31-18)16(13-25)23(26)32-20)24(28)27(14)9-8-15-6-7-17(29-2)19(12-15)30-3/h4-7,10-12,21H,8-9,26H2,1-3H3

InChI Key

NISMTPPAKWYGCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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